1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-6-2-3-10-18(13)23-19(25)14-7-5-11-24(20(14)26)12-15-16(21)8-4-9-17(15)22/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWZRFIPEJTROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions, while the methyl group can be added via alkylation.
Carboxamide Formation: The carboxamide group is formed by reacting the pyridine derivative with an amine under suitable conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Acetylphenyl) Analog ()
- Structure : Differs by having a 4-acetylphenyl group instead of 2-methylphenyl.
- Molecular Weight : 398.82 g/mol (identical core structure).
- Impact : The acetyl group introduces a ketone functionality, increasing polarity compared to the methyl group in the target compound. This could reduce membrane permeability but improve solubility in aqueous media .
N-(3-Bromo-2-methylphenyl) Analog ()
- Structure : Substituted with a 3-bromo-2-methylphenyl group.
- Key Properties :
- Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, enhancing crystallinity.
- Near-planar conformation (dihedral angle: 8.38° between aromatic rings), suggesting extended π-conjugation.
- Comparison : Bromine’s larger atomic radius and electronegativity may increase steric hindrance and alter binding interactions compared to the target compound’s simpler 2-methylphenyl group .
Variations in the Dihydropyridine Core
1,4-Dihydropyridine Derivatives ()
- Example: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide).
- Key Differences :
- 1,4-dihydropyridine vs. 1,2-dihydropyridine core.
- Additional thioether and methoxy substituents.
- However, the target compound’s 1,2-dihydropyridine core may offer greater rigidity for selective binding .
Functional Group Modifications
Methyl Ester Precursor ()
- Structure : Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate.
- Molecular Weight : 295.69 g/mol.
- Comparison : The methyl ester lacks the 2-methylphenyl carboxamide group, reducing hydrogen-bonding capacity. This precursor is likely metabolized to the active carboxamide form in vivo, highlighting the importance of the amide group for stability and target engagement .
Pharmacologically Active Analogs
Elastase Inhibitor ()
- Structure : Features a trifluoromethylphenyl group and methanesulfonylpyridine substituents.
- Key Differences: Trifluoromethyl group enhances metabolic stability.
Comparative Data Table
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and cytotoxicity profiles.
- Molecular Formula : C20H16ClFN2O2
- Molecular Weight : 368.81 g/mol
- CAS Number : [not specified in the sources]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The dihydropyridine moiety is known for its ability to modulate calcium channels, which can influence various physiological processes. Additionally, the presence of the chloro and fluoro substituents may enhance lipophilicity and bioactivity, allowing for improved membrane penetration and target interaction.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Notably:
- In Vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.5 to 4 µg/mL, indicating potent activity compared to standard antibiotics .
- Biofilm Inhibition : The compound also exhibited the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections associated with biofilms .
Anticancer Activity
The cytotoxic effects of this compound were assessed in various cancer cell lines:
- Cell Lines Tested : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : It showed a dose-dependent cytotoxic effect with IC50 values ranging from 10 to 20 µM, which suggests potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents significantly influence the biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances antibacterial activity |
| Fluoro Group | Increases lipophilicity and membrane permeability |
| Methyl Group | Modulates cytotoxicity in cancer cells |
These findings suggest that optimizing these substituents could lead to more effective derivatives.
Case Studies
- Study on Antibacterial Efficacy : A recent study focused on synthesizing derivatives of dihydropyridine compounds and evaluating their antimicrobial properties. The results indicated that compounds with similar structural features exhibited enhanced antibacterial activity against resistant strains .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines. The study revealed that compounds with a similar backbone structure showed promising results against multiple cancer types, supporting the potential use of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
